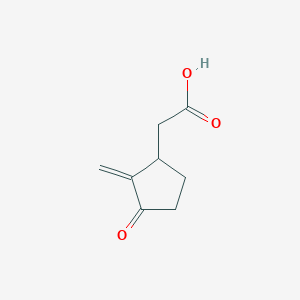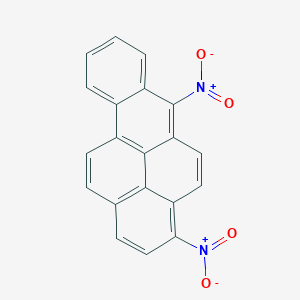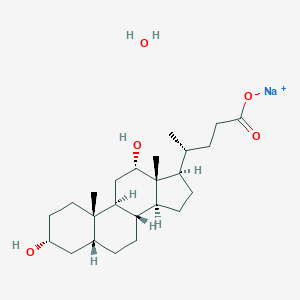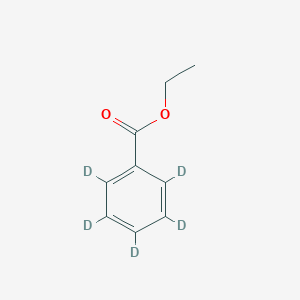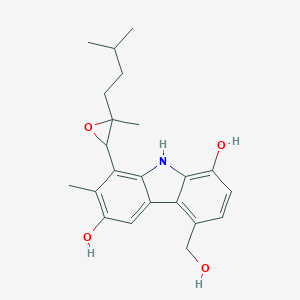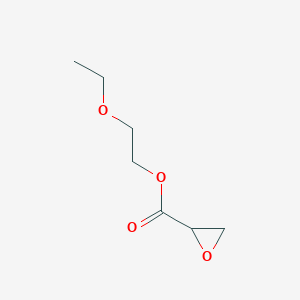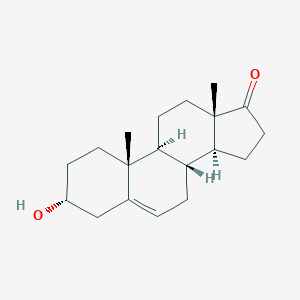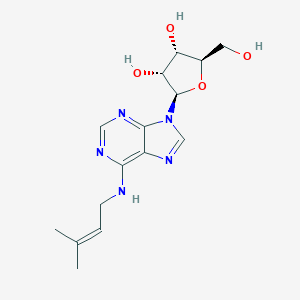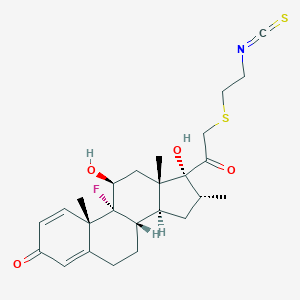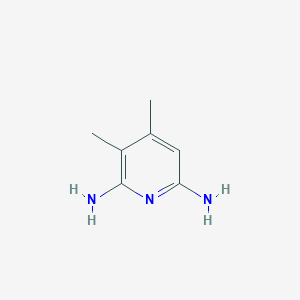
3,4-Dimethylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylpyridine-2,6-diamine, also known as 2,6-DMPDA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has shown to have potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylpyridine-2,6-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, it has been shown to regulate the expression of genes involved in plant growth and development.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4-Dimethylpyridine-2,6-diamine has low toxicity and is well-tolerated by cells and organisms. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Dimethylpyridine-2,6-diamine in lab experiments is its low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dimethylpyridine-2,6-diamine. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator and to develop new materials using 3,4-Dimethylpyridine-2,6-diamine as a building block. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis methods for large-scale production.
Synthesemethoden
The synthesis of 3,4-Dimethylpyridine-2,6-diamine can be achieved through several methods, including the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with dimethylamine hydrochloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylpyridine-2,6-diamine has been extensively studied for its potential applications in various fields. In medicine, it has shown to have anti-tumor activity and can be used as a potential drug candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to improve crop yield. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
3,4-dimethylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVWLRDWAZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyridine-2,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

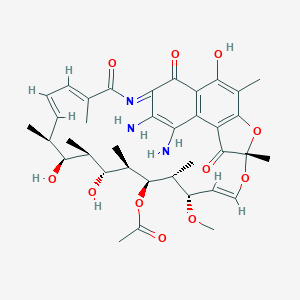
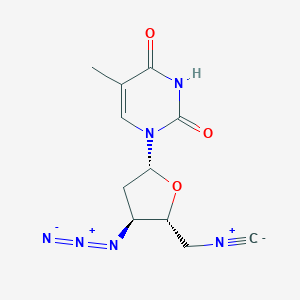
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
